molecular formula C53H60N12O9 B043656 Azidobenzamido 008 CAS No. 113400-63-8

Azidobenzamido 008

Cat. No. B043656
M. Wt: 1009.1 g/mol
InChI Key: MCRDZKUHIMEOGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azidobenzamido 008 (AzB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biological research. AzB is a photo-crosslinking reagent that can be used to study protein-protein interactions and protein-DNA interactions.

Mechanism Of Action

The mechanism of action of Azidobenzamido 008 involves the formation of a covalent bond between the azide group of Azidobenzamido 008 and the target protein or DNA molecule upon exposure to ultraviolet (UV) light. The covalent bond formation occurs through a process called photo-crosslinking, which involves the generation of a highly reactive species called a nitrene upon UV light exposure. The nitrene then reacts with the target molecule to form a covalent bond.

Biochemical And Physiological Effects

Azidobenzamido 008 has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes.

Advantages And Limitations For Lab Experiments

Azidobenzamido 008 has several advantages for lab experiments, including its ability to selectively crosslink proteins and DNA molecules, its high efficiency in crosslinking, and its ability to work under mild conditions. However, Azidobenzamido 008 also has some limitations, including its potential toxicity and the need for UV light exposure, which can damage biological samples.

Future Directions

There are several future directions for Azidobenzamido 008 research, including the development of new Azidobenzamido 008 derivatives with improved properties, the identification of new protein-protein and protein-DNA interactions using Azidobenzamido 008, and the application of Azidobenzamido 008 in live-cell imaging studies. Additionally, Azidobenzamido 008 can be used in combination with other crosslinking reagents to gain a more comprehensive understanding of protein-protein and protein-DNA interactions.

Synthesis Methods

The synthesis of Azidobenzamido 008 involves several steps, including the preparation of the starting materials and the reaction conditions. The starting materials for Azidobenzamido 008 synthesis are 2-azido-N-(2-bromoethyl)benzamide and 4-aminobenzoic acid. These two compounds are reacted together in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form Azidobenzamido 008. The reaction is typically carried out in an organic solvent, such as dichloromethane, and requires careful monitoring to ensure complete conversion of the starting materials to Azidobenzamido 008.

Scientific Research Applications

Azidobenzamido 008 has several scientific research applications, including the study of protein-protein interactions and protein-DNA interactions. Azidobenzamido 008 can be used to identify the specific amino acid residues involved in protein-protein interactions by photo-crosslinking the interacting proteins and then analyzing the resulting crosslinked products. Azidobenzamido 008 can also be used to study protein-DNA interactions by crosslinking the protein to the DNA and then analyzing the resulting crosslinked products.

properties

CAS RN

113400-63-8

Product Name

Azidobenzamido 008

Molecular Formula

C53H60N12O9

Molecular Weight

1009.1 g/mol

IUPAC Name

N-[4-[15-[(4-acetamidophenyl)methyl]-3-benzyl-12-(1-hydroxyethyl)-6-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-9-yl]butyl]-4-azidobenzamide

InChI

InChI=1S/C53H60N12O9/c1-31(66)46-52(73)58-41(15-8-9-25-55-47(68)35-19-23-38(24-20-35)63-64-54)48(69)59-43(29-36-30-56-40-14-7-6-13-39(36)40)49(70)61-44(28-33-11-4-3-5-12-33)53(74)65-26-10-16-45(65)51(72)60-42(50(71)62-46)27-34-17-21-37(22-18-34)57-32(2)67/h3-7,11-14,17-24,30-31,41-46,56,66H,8-10,15-16,25-29H2,1-2H3,(H,55,68)(H,57,67)(H,58,73)(H,59,69)(H,60,72)(H,61,70)(H,62,71)

InChI Key

MCRDZKUHIMEOGV-UHFFFAOYSA-N

SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CC3=CC=C(C=C3)NC(=O)C)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CCCCNC(=O)C7=CC=C(C=C7)N=[N+]=[N-])O

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CC3=CC=C(C=C3)NC(=O)C)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CCCCNC(=O)C7=CC=C(C=C7)N=[N+]=[N-])O

synonyms

azidobenzamido 008
azidobenzamido-008
cyclo(Phe(4-NH)Ac)-Thr-Lys-(CO(4-N3)C6H4)-Trp-Phe-Pro
cyclo(Phe-(4-NHAc)-Thr-Lys(CO(4-N3)C6H4)-Trp-Phe-Pro)
cyclo(phenylalanyl-(4-acetylamino)threonyl-lysyl-(4-azidobenzoyl)tryptophyl-phenylalanyl-prolyl)
cyclo-PTLTPP

Origin of Product

United States

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